molecular formula C17H14N2O B7465473 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline

1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B7465473
M. Wt: 262.30 g/mol
InChI Key: XMIMXWSFUJWDQI-UHFFFAOYSA-N
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Description

1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as CTQ and has been synthesized using different methods.

Scientific Research Applications

1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, it has also been found to exhibit anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has been studied extensively. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has also been found to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potent anticancer activity. Additionally, it exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline. One of the major directions is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, the study of the mechanism of action of this compound can lead to the development of new therapeutic targets. Furthermore, the study of the structure-activity relationship of this compound can lead to the development of more potent analogs with improved bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis of this compound has been achieved using different methods, and it exhibits potent anticancer activity, anti-inflammatory, and antioxidant properties. There are several future directions for the research on this compound, including the development of new drugs and the study of its mechanism of action and structure-activity relationship.

properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-12-13-5-3-7-15(11-13)17(20)19-10-4-8-14-6-1-2-9-16(14)19/h1-3,5-7,9,11H,4,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIMXWSFUJWDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,2,3,4-tetrahydroquinoline (4.2 g, 31 mmol) was added dropwise to a solution of 3-cyanobenzoyl chloride (5.2 g, 31 mmol) and triethylamine (3.1 g, 31 mmol) in dichloromethane (125 ml) while cooling in an ice/water bath. The mixture was allowed to warm to RT and stirred for 18 h. It was washed with 0.3M potassium hydrogen sulphate solution, saturated sodium hydrogen carbonate solution and brine. The organic phase was filtered through phase separation paper and reduced to yield 1-(3-cyanobenzoyl)-1,2,3,4-tetrahydroquinoline (7.1 g, 86%).
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3.1 g
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125 mL
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